5,10,15,20-Tetrakis[4-[2-(trimethylsilyl)ethynyl]phenyl]-21H,23H-porphine

Nonlinear optics Optical limiting Excited-state absorption

5,10,15,20-Tetrakis[4-[2-(trimethylsilyl)ethynyl]phenyl]-21H,23H-porphine (CAS 145362-97-6), also referred to as TPP(4-CCTMS)_H₂ or TTMSAP, is a meso-tetraarylporphyrin bearing four trimethylsilyl-protected ethynylphenyl substituents at the porphyrin periphery. With molecular formula C₆₄H₆₂N₄Si₄ and molecular weight 999.55 g/mol, it belongs to the class of silylethynyl-functionalized porphyrins that serve dual roles: as precursors to terminal alkyne-decorated porphyrins via TMS deprotection and as standalone nonlinear optical chromophores.

Molecular Formula C64H62N4Si4
Molecular Weight 999.5 g/mol
CAS No. 145362-97-6
Cat. No. B3322432
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,10,15,20-Tetrakis[4-[2-(trimethylsilyl)ethynyl]phenyl]-21H,23H-porphine
CAS145362-97-6
Molecular FormulaC64H62N4Si4
Molecular Weight999.5 g/mol
Structural Identifiers
SMILESC[Si](C)(C)C#CC1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)C#C[Si](C)(C)C)C8=CC=C(C=C8)C#C[Si](C)(C)C)C=C4)C9=CC=C(C=C9)C#C[Si](C)(C)C)N3
InChIInChI=1S/C64H62N4Si4/c1-69(2,3)41-37-45-13-21-49(22-14-45)61-53-29-31-55(65-53)62(50-23-15-46(16-24-50)38-42-70(4,5)6)57-33-35-59(67-57)64(52-27-19-48(20-28-52)40-44-72(10,11)12)60-36-34-58(68-60)63(56-32-30-54(61)66-56)51-25-17-47(18-26-51)39-43-71(7,8)9/h13-36,65,68H,1-12H3
InChIKeyVJWXVQPJMRXOMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,10,15,20-Tetrakis[4-[2-(trimethylsilyl)ethynyl]phenyl]-21H,23H-porphine (CAS 145362-97-6): Procurement-Relevant Identity and Class Context


5,10,15,20-Tetrakis[4-[2-(trimethylsilyl)ethynyl]phenyl]-21H,23H-porphine (CAS 145362-97-6), also referred to as TPP(4-CCTMS)_H₂ or TTMSAP, is a meso-tetraarylporphyrin bearing four trimethylsilyl-protected ethynylphenyl substituents at the porphyrin periphery [1]. With molecular formula C₆₄H₆₂N₄Si₄ and molecular weight 999.55 g/mol, it belongs to the class of silylethynyl-functionalized porphyrins that serve dual roles: as precursors to terminal alkyne-decorated porphyrins via TMS deprotection and as standalone nonlinear optical chromophores [2]. The free-base porphyrin is commercially available at purities ranging from 95% to 98% and requires storage at 2–8 °C under inert atmosphere with protection from light [3].

Why Generic Porphyrin Substitution Fails: Quantitative Differentiation of TMS-Ethynylphenyl Porphyrin (CAS 145362-97-6) from Structural Analogs


Substituting 5,10,15,20-tetrakis[4-[2-(trimethylsilyl)ethynyl]phenyl]porphine with unsubstituted tetraphenylporphyrin (TPP) or other common meso-aryl porphyrins results in quantifiable performance loss in nonlinear optical applications: direct comparative measurements demonstrate that the zinc derivative of this TMS-ethynyl compound exhibits stronger nonlinear absorption than both Zn-TPP and Zn-TTP under identical 532 nm, 5 ns pulsed laser conditions [1]. Furthermore, the TMS-ethynyl substituents confer markedly enhanced solubility in common organic solvents relative to the deprotected ethynyl analog, enabling homogeneous solution-phase processing that is impractical with the poorly soluble terminal alkyne form [2]. These performance and handling differences are not achievable through generic porphyrin substitution and must be verified by batch-specific characterization data.

Quantitative Evidence Guide: Head-to-Head Performance Data for 5,10,15,20-Tetrakis[4-[2-(trimethylsilyl)ethynyl]phenyl]porphine (CAS 145362-97-6) Versus Key Comparators


Superior Nonlinear Absorption of Zn-TPP(4-CCTMS) Versus Zn-TPP and Zn-TTP Under Nanosecond 532 nm Pulsed Excitation

In a direct head-to-head comparison using a 532 nm, 5 ns pulsed laser at 20 Hz repetition rate, Zn(II)-meso-tetrakis{4-[2-(trimethylsilyl)ethynyl]phenyl}porphyrin (TPP(4-CCTMS)_Zn) exhibited stronger nonlinear absorption than the standard benchmark porphyrins Zn(II)-meso-tetraphenylporphyrin (TPP_Zn) and Zn(II)-meso-tetratolylporphyrin (TTP_Zn) [1]. The enhanced nonlinear absorption is attributed to increased excited-state absorption cross-section achieved via fine molecular modification at the para-position of the meso-phenyl rings, without altering the ground-state absorption profile [1]. Critically, this modification does not red-shift the Soret band, thereby maintaining high photopic transmission—a key requirement for practical optical limiting devices where visible transparency must be preserved [2].

Nonlinear optics Optical limiting Excited-state absorption

In(III)Cl-TPP(4-CCTMS) Optical Limiting Performance Outperforms C₆₀ and Matches State-of-the-Art Phthalocyanine Pc(t-Bu)_InCl

The indium(III) complex of the target porphyrin, In(III)Cl-meso-tetrakis{4-[2-(trimethylsilyl)ethynyl]phenyl}porphyrin (TPP(4-CCTMS)_InCl), demonstrated optical limiting behavior superior to the fullerene benchmark C₆₀ and comparable to the state-of-the-art phthalocyanine dye chloro(tetra(tert-butyl)phthalocyanato)indium(III) [Pc(t-Bu)_InCl] under 532 nm, 5 ns pulsed irradiation at 20 Hz [1]. Notably, at a high photopic transmission level of 75%, TPP(4-CCTMS)_InCl maintained efficient optical limiting comparable to C₆₀ and substantially better than Pc(t-Bu)_InCl [1]. The closed-shell In(III) metal center enhances intersystem crossing to the triplet excited state, increasing the excited-state absorption contribution that drives the optical limiting response [2].

Optical power limiting Reverse saturable absorption Sensor protection

Record Excited-State to Ground-State Absorption Cross-Section Ratio (σₑₓ/σgr ≈ 45) for TTMSAP(Pb) at 532 nm

Among nine structurally related porphyrins systematically studied for optical limiting, the lead complex of tetra(trimethylsilylethynyl)porphyrin—TTMSAP(Pb), derived from the target free-base compound—exhibited an excited-state to ground-state absorption cross-section ratio σₑₓ/σgr of approximately 45 at 532 nm, characterized as one of the largest values ever reported for any optical limiting material at that time [1]. This ratio is the key figure of merit for reverse saturable absorption (RSA)-based optical limiters, as it quantifies how much more strongly the material absorbs in its excited state versus its ground state. The study further established a strong dependence of this parameter on both the metal center and peripheral substitution pattern, with the TMS-ethynylphenyl motif emerging as a particularly effective substituent design [1].

Nonlinear absorption cross-section Optical limiting figure of merit Porphyrin photophysics

TMS-Ethynyl Substituents as Solubilizing Protecting Groups: Enabling Solution Processing Where Deprotected Ethynyl Analogs Fail

Silylethynyl substituents at the meso-positions of porphyrins have been explicitly validated as protecting groups that simultaneously enhance solubility and enable subsequent regioselective functionalization [1]. The bulky trimethylsilyl groups increase solubility in common organic solvents (chloroform, dichloromethane, toluene) relative to the corresponding deprotected ethynylphenyl porphyrin (CAS 160240-15-3), which suffers from significantly reduced solubility and tendency toward aggregation [1]. Critically, the TMS groups can be efficiently removed upon heating with aqueous H₂SO₄ in the presence of a surfactant (e.g., sodium dodecyl sulfate or dodecylbenzenesulfonic acid), with dealkynylation yields reaching 75% using DBSA for the Ni(II) complex [1]. This enables a practical workflow wherein the soluble TMS-protected porphyrin is processed, functionalized, and then deprotected to reveal the terminal alkyne for downstream Sonogashira coupling or click chemistry [2].

Porphyrin solubility Protecting group strategy Solution processability

Commercial Purity Specifications and Storage Requirements: Batch QC Documentation for Procurement Decision-Making

Commercially available 5,10,15,20-tetrakis[4-[2-(trimethylsilyl)ethynyl]phenyl]-21H,23H-porphine is supplied at standard purities of 95% (Bidepharm, with NMR/HPLC/GC batch QC reports) to 98% (Leyan, Shanghai Yuanye) . The compound requires storage at 2–8 °C, protected from light, and maintained under inert nitrogen atmosphere to prevent oxidative degradation of the porphyrin core and premature deprotection of the TMS-ethynyl groups [1]. Stock solutions stored at −80 °C are stable for up to 6 months; those stored at −20 °C should be used within 1 month [1]. These storage constraints are more stringent than those for simple tetraarylporphyrins such as TPP, which are generally stable at room temperature in air, reflecting the additional handling considerations that must factor into procurement and laboratory workflow planning.

Porphyrin quality control Chemical procurement Storage stability

Evidence-Backed Application Scenarios for 5,10,15,20-Tetrakis[4-[2-(trimethylsilyl)ethynyl]phenyl]porphine (CAS 145362-97-6) in Research and Industrial Procurement


Optical Power Limiting Material Development: Zn and In Metalloporphyrin Precursor

This compound is the direct precursor to the Zn(II) and In(III)Cl metalloporphyrins that have been experimentally demonstrated to outperform C₆₀ and match or exceed the leading phthalocyanine optical limiter Pc(t-Bu)_InCl under nanosecond 532 nm pulsed irradiation [1][2]. Research groups developing broadband optical limiters for laser protection should procure this free-base porphyrin as the starting material for metal insertion, as the subsequent Zn and In complexes provide superior nonlinear absorption (Zn derivative > Zn-TPP and Zn-TTP) and maintain high photopic transmission up to 75% (In derivative >> Pc(t-Bu)_InCl at that transmission level) [2]. The material is suitable for both solution-phase and solid-state optical limiting device configurations.

Synthesis of Ethynyl-Bridged Porphyrin Arrays and Covalent Organic Frameworks via TMS Deprotection

The four TMS-protected ethynyl groups serve as masked terminal alkynes that can be quantitatively deprotected (63–75% yield using aqueous H₂SO₄/surfactant; up to 92% using TBAF on silica gel for related systems) to generate 5,10,15,20-tetrakis(4-ethynylphenyl)porphyrin in situ [1]. This deprotected tetra-ethynyl porphyrin is the key monomer for Sonogashira cross-coupling-based synthesis of ethynyl-linked covalent organic frameworks and conjugated porphyrin arrays [2]. The TMS-protected form is essential for this workflow because the deprotected analog has poor solubility that precludes homogeneous solution-phase polymerization. Procure this compound when the synthetic target requires a tetra-alkynylated porphyrin monomer with adequate solubility for solution processing.

Nonlinear Photophysical Studies Requiring High σₑₓ/σgr Ratio Chromophores

The Pb(II) complex of this porphyrin scaffold (TTMSAP(Pb)) exhibits one of the largest excited-state to ground-state absorption cross-section ratios (σₑₓ/σgr ≈ 45 at 532 nm) ever reported for an organic optical limiting material [1]. Research groups investigating reverse saturable absorption mechanisms, excited-state dynamics, or structure–property relationships in nonlinear optical chromophores should select this compound as the free-base precursor for systematic metalation studies, as the TMS-ethynylphenyl substitution pattern has been validated across a nine-compound comparative study as uniquely effective for maximizing σₑₓ/σgr [1].

Surface Immobilization and Molecular Electronics: TMS-Ethynyl as a Latent Anchor Group

The trimethylsilylethynyl groups can serve as latent anchoring moieties for gold surface immobilization: upon in situ deprotection, the terminal alkyne forms robust Au–C σ-bonded contacts with gold electrodes, enabling the construction of porphyrin-based molecular junctions [1]. This compound is therefore suited for procurement by molecular electronics groups that require a tetra-functional porphyrin core with protected ethynyl anchor groups that can be selectively revealed under controlled conditions. The solubility of the TMS-protected form facilitates the solution-phase deposition and self-assembly steps that precede surface deprotection and electrical contacting.

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